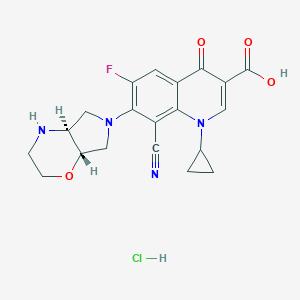

Finafloxacin hydrochloride

Descripción general

Descripción

Ganetespib, también conocido como STA-9090, es un nuevo inhibidor de la proteína de choque térmico 90 (HSP90) no geldanamicina. Es un compuesto de triazolona que contiene resorcinol que se une al dominio de unión a ATP en el extremo N-terminal de la HSP90. Este compuesto ha demostrado una potente actividad antitumoral en varios estudios preclínicos y clínicos, particularmente en modelos de cáncer de pulmón de células no pequeñas .

Aplicaciones Científicas De Investigación

Ganetespib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la HSP90 y sus efectos en el plegamiento y la estabilidad de las proteínas.

Biología: Se utiliza en la investigación para comprender el papel de la HSP90 en los procesos celulares y su participación en diversas enfermedades.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento del cáncer, particularmente aquellos que son resistentes a otros tratamientos. .

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

Ganetespib ejerce sus efectos uniéndose al dominio de unión a ATP en el extremo N-terminal de la HSP90. Esta unión inhibe la función de chaperona de la HSP90, lo que lleva a la degradación de sus proteínas clientes. Estas proteínas clientes incluyen diversas quinasas y receptores oncogénicos que son esenciales para el crecimiento y la supervivencia tumoral. Al inhibir la HSP90, Ganetespib interrumpe múltiples vías de señalización, incluidas las vías PI3K/Akt/NF-κB, Raf/MEK/ERK y JAK/STAT3, lo que finalmente lleva a la apoptosis y al arresto del crecimiento de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Finafloxacin hydrochloride exhibits broad-spectrum antibacterial activity that is enhanced over a pH range of 5.0–6.5 compared with neutral and basic values . It interacts with bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV .

Cellular Effects

This compound is effective against bacterial infections associated with acidic environments, including urinary tract infections and Helicobacter pylori infections . It influences cell function by inhibiting the activity of bacterial type II topoisomerases .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV . This inhibition disrupts the replication and transcription processes of the bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

Its optimal efficacy in slightly acidic environments suggests that it may be particularly effective in treating infections in environments such as the urinary tract and stomach, which can have lower pH levels .

Dosage Effects in Animal Models

In a mouse model of Q fever, this compound reduced the severity of the clinical signs of infection and weight loss associated with Q fever . It did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin .

Metabolic Pathways

As a fluoroquinolone, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its effectiveness in acidic environments, it may be particularly well-distributed in tissues such as the urinary tract and stomach .

Subcellular Localization

As a fluoroquinolone, it is likely to localize to the cytoplasm where it can interact with its target enzymes, DNA gyrase and DNA topoisomerase IV .

Métodos De Preparación

La síntesis de Ganetespib implica múltiples pasos, comenzando con la preparación del núcleo de triazolona que contiene resorcinol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de triazolona: Esto implica la ciclización de un precursor adecuado para formar el anillo de triazolona.

Unión de la parte resorcinol: El grupo resorcinol se introduce a través de una serie de reacciones de sustitución.

Modificaciones finales: Se añaden grupos funcionales adicionales para mejorar la afinidad de unión del compuesto y la especificidad para la HSP90.

Los métodos de producción industrial para Ganetespib están optimizados para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Ganetespib experimenta diversas reacciones químicas, que incluyen:

Oxidación: Ganetespib puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: Ganetespib puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos para modificar sus propiedades.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de Ganetespib con propiedades químicas alteradas .

Comparación Con Compuestos Similares

Ganetespib es estructuralmente distinto de otros inhibidores de la HSP90 como la 17-alilamino-17-desmetoxigeldanamicina (17-AAG), la 17-dimetilaminoetilamino-17-desmetoxigeldanamicina (17-DMAG) e IPI-504. A diferencia de estos inhibidores derivados de la geldanamicina, Ganetespib tiene una estructura química única que contiene triazolona. Esta diferencia estructural contribuye a su mayor potencia, actividad antitumoral y perfil de seguridad. Ganetespib ha demostrado una mayor eficacia en varios modelos preclínicos y tiene un perfil de toxicidad más bajo en comparación con otros inhibidores de la HSP90 .

Compuestos similares incluyen:

- 17-alilamino-17-desmetoxigeldanamicina (17-AAG)

- 17-dimetilaminoetilamino-17-desmetoxigeldanamicina (17-DMAG)

- IPI-504

Ganetespib destaca por su estructura única y su potencial terapéutico mejorado .

Propiedades

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: this compound, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of this compound assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of this compound active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing this compound?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to this compound (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.